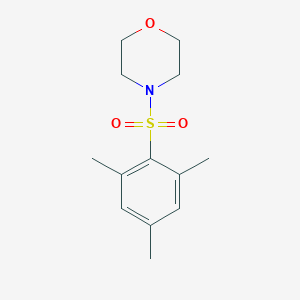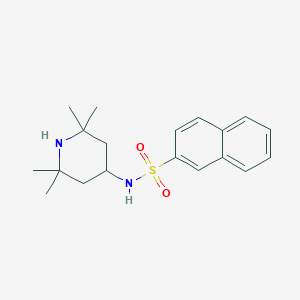![molecular formula C16H18BrNO2S B225180 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as BSNP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. BSNP is a sulfonamide that contains a piperidine ring and a bromonaphthalene moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. These mechanisms contribute to the anti-inflammatory and anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation.
実験室実験の利点と制限
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. This compound is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, this compound has some limitations as well. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, this compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several potential future directions for research. One area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its effectiveness against different types of cancer. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to reduce the production of inflammatory cytokines, and further studies could explore its effectiveness in treating inflammatory diseases. Additionally, this compound could be studied for its potential as an antimicrobial agent, as it has been found to be effective against certain bacterial strains.
合成法
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been synthesized using several methods, including the reaction between 4-bromo-1-naphthalenesulfonyl chloride and 2-methylpiperidine in the presence of a base. Another method involves the reaction between 4-bromo-1-naphthalenesulfonic acid and 2-methylpiperidine in the presence of a dehydrating agent. The synthesis of this compound has also been achieved using microwave-assisted reactions and other innovative techniques.
科学的研究の応用
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C16H18BrNO2S |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-6-4-5-11-18(12)21(19,20)16-10-9-15(17)13-7-2-3-8-14(13)16/h2-3,7-10,12H,4-6,11H2,1H3 |
InChIキー |
AWEGCIAYNYONQO-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
正規SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)

